(2R)-2,3-Bis(octyloxy)propan-1-OL
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Overview
Description
(2R)-2,3-Bis(octyloxy)propan-1-OL is a chiral organic compound with potential applications in various fields such as chemistry, biology, and industry. Its unique structure, featuring two octyloxy groups attached to a propan-1-ol backbone, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis(octyloxy)propan-1-OL typically involves the reaction of (2R)-glycidol with octanol under acidic or basic conditions. The reaction proceeds through the opening of the epoxide ring in (2R)-glycidol, followed by the nucleophilic attack of octanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,3-Bis(octyloxy)propan-1-OL can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents.
Reduction: Reduction of functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of (2R)-2,3-Bis(octyloxy)propan-1-OL involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,3-Bis(hexyloxy)propan-1-OL: Similar structure with hexyl groups instead of octyl groups.
(2R)-2,3-Bis(decyloxy)propan-1-OL: Similar structure with decyl groups instead of octyl groups.
Uniqueness
(2R)-2,3-Bis(octyloxy)propan-1-OL is unique due to its specific chain length and chiral center, which can influence its physical and chemical properties, as well as its interactions with other molecules.
Properties
CAS No. |
185433-67-4 |
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Molecular Formula |
C19H40O3 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
(2R)-2,3-dioctoxypropan-1-ol |
InChI |
InChI=1S/C19H40O3/c1-3-5-7-9-11-13-15-21-18-19(17-20)22-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3/t19-/m1/s1 |
InChI Key |
QWHKYVBQPAUEPF-LJQANCHMSA-N |
Isomeric SMILES |
CCCCCCCCOC[C@@H](CO)OCCCCCCCC |
Canonical SMILES |
CCCCCCCCOCC(CO)OCCCCCCCC |
Origin of Product |
United States |
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